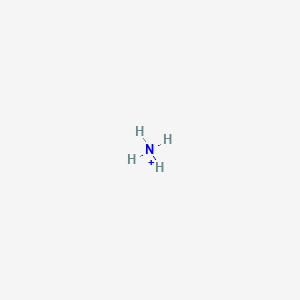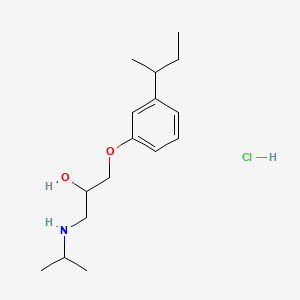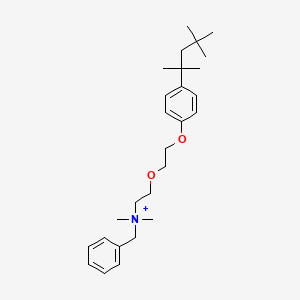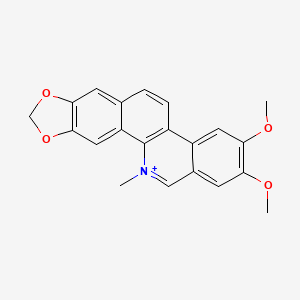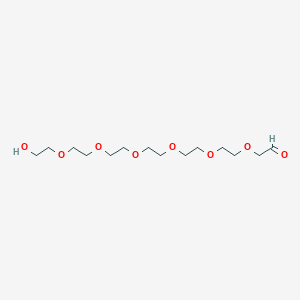
O-Acetaldehydyl-hexaethylene glycol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formylmethyl hexaethylene glycol is a hydroxypolyether aldehyde comprising hexaethylene glycol having one of the terminal hydroxy groups substituted by formylmethoxy. It derives from a hexaethylene glycol.
Aplicaciones Científicas De Investigación
1. Dynamic Combinatorial Libraries
O-Acetaldehydyl-hexaethylene glycol is used in dynamic combinatorial libraries (DCLs), a method involving simple acetalation chemistry. For instance, the reaction between triethylene glycol and 4-nitrobenzaldehyde can produce a DCL of over 15 cyclic and acyclic species, which are then separated and characterized (Berkovich-Berger & Lemcoff, 2008).
2. Photolabile Protective Group for Aldehydes and Ketones
The compound serves as a photoremovable protective group for aldehydes and ketones. This application is significant in chemical synthesis, where the preparation of o-nitrophenylethylene glycol and its use in protecting carbonyl compounds is an essential step (Gravel, Hébert, & Thoraval, 1983).
3. Preparation of Discrete Oligoethers
It is used in the preparation of discrete oligoethers, such as pentabutylene glycol and hexapropylene glycol. The methodologies involve oxidation, acetal formation, and reductive ring opening, which are crucial for synthesizing specific oligoethers (Knuf, Jiang, & Gin, 2003).
4. Recovery from Aqueous Solution via Reactive Distillation
This chemical plays a role in recovering propylene glycol (PG) and ethylene glycol (EG) from aqueous solutions. The process involves reacting with acetaldehyde to form acetals, which are then separated through reactive distillation, demonstrating its utility in industrial chemical processes (Dhale, Myrant, Chopade, Jackson, & Miller, 2004).
5. Stabilization of Aldehydes as Propylene Glycol Acetals
It aids in stabilizing aldehydes as propylene glycol acetals, as demonstrated by the preparation and comparison of different acetals under mild acidic conditions. This highlights its role in chemical stability and aldehyde preservation (Sharma, Nagarajan, & Gurudutt, 1998).
6. Kinetic Analysis in Synthesis
The compound is involved in kinetic analysis, particularly in the synthesis of derivatives like poly(ethylene glycol) propionaldehyde. Its role in the Williamson reaction, used for synthesizing polymer derivatives, is a critical aspect of polymer chemistry (Zhao, Zhai, Ma, & Su, 2009).
7. Photocatalytic Degradation Studies
Its degradation under UV irradiation in the presence of catalysts like TiO2, with hexaethylene glycol as a model compound, is significant in environmental chemistry. This study helps understand the degradation mechanisms of similar compounds (Ngobissi, Soufi, Vanoye, & Richard, 2017).
8. DNA Nanostructure Stability
O-Acetaldehydyl-hexaethylene glycol modifications increase nuclease resistance in DNA structures, proving crucial in biological applications, especially in constructing DNA cages and nanostructures (Conway, McLaughlin, Castor, & Sleiman, 2013).
Propiedades
Nombre del producto |
O-Acetaldehydyl-hexaethylene glycol |
|---|---|
Fórmula molecular |
C14H28O8 |
Peso molecular |
324.37 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C14H28O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1,16H,2-14H2 |
Clave InChI |
CTLLATPOKUEFSQ-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCC=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



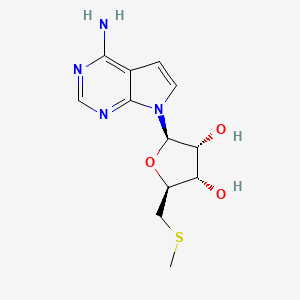
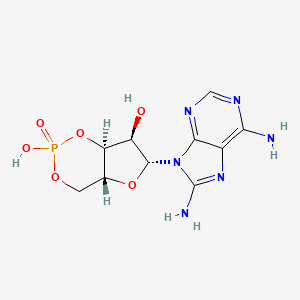

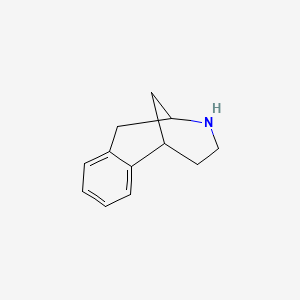
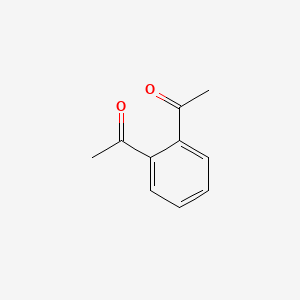
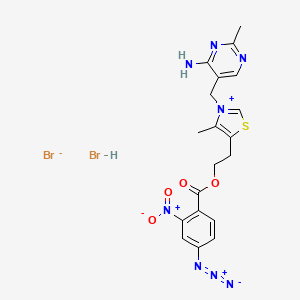
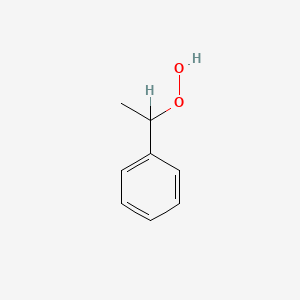
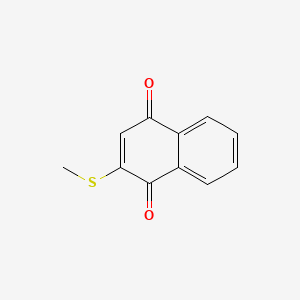
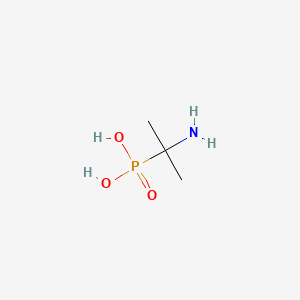
![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1203440.png)
